molecular formula C14H16N4O2S B11251675 2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

Cat. No.: B11251675
M. Wt: 304.37 g/mol
InChI Key: MYWRGMZNESCIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal in refluxing ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired compound with a moderate yield of around 30%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or thiadiazine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-10-3-5-11(6-4-10)20-9-12(19)15-13-16-17-14-18(13)7-2-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19)

InChI Key

MYWRGMZNESCIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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